molecular formula C11H10O B8674735 (1H-Inden-1-yl)acetaldehyde CAS No. 37939-90-5

(1H-Inden-1-yl)acetaldehyde

Cat. No.: B8674735
CAS No.: 37939-90-5
M. Wt: 158.20 g/mol
InChI Key: FZBNMMPQKBSNCY-UHFFFAOYSA-N
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Description

(1H-Inden-1-yl)acetaldehyde (CAS: N/A; molecular formula: C₁₁H₁₀O) is a specialized aldehyde featuring an indenyl moiety fused to an acetaldehyde group. Its synthesis was recently optimized via a two-step process starting from indene and 2-bromo-1,1-diethoxyethane, followed by hydrolysis to yield the aldehyde . This compound serves as a critical precursor for synthesizing indenylethylamines through reductive amination with primary amines, enabling applications in organometallic catalysis. The indenyl group confers unique steric and electronic properties, distinguishing it from simpler aldehydes.

Properties

CAS No.

37939-90-5

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-(1H-inden-1-yl)acetaldehyde

InChI

InChI=1S/C11H10O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-6,8,10H,7H2

InChI Key

FZBNMMPQKBSNCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Indol-3-yl)acetaldehyde

  • Structure: Features an indole ring instead of indene (C₁₀H₉NO).
  • Synthesis : Typically derived from indole derivatives via formylation or oxidation pathways, unlike the reductive amination route used for (1H-Inden-1-yl)acetaldehyde .
  • Applications : Primarily serves as an intermediate in pharmaceutical active ingredients (APIs) and agrochemicals due to the indole moiety’s prevalence in bioactive molecules .
  • Reactivity : The indole nitrogen enhances nucleophilicity, enabling diverse coupling reactions, whereas the indenyl group in this compound favors coordination chemistry with metals .

4-(1H-Imidazol-1-yl)benzaldehyde

  • Structure : Benzaldehyde substituted with an imidazole group (C₁₀H₈N₂O).
  • Synthesis : Prepared via Ullmann coupling or direct substitution on benzaldehyde derivatives .
  • Applications : Utilized in materials science and drug development, particularly in kinase inhibitors and metal-organic frameworks (MOFs) .
  • Reactivity: The electron-withdrawing imidazole group reduces aldehyde electrophilicity compared to this compound, directing reactivity toward Schiff base formation rather than organometallic coordination .

Undecenals and Cinnamaldehydes

  • Structure : Long-chain (e.g., undec-10-enal) or aryl-substituted (e.g., α-pentylcinnamaldehyde) aldehydes .
  • Applications: Predominantly used in fragrances and flavorings due to their volatile, fruity, or floral notes .

Comparative Data Table

Compound Molecular Formula Key Structural Feature Primary Synthesis Method Applications Reactivity Profile
This compound C₁₁H₁₀O Indenyl-acetaldehyde Two-step from indene and diethoxyethane Organometallic catalysts Metal coordination, reductive amination
2-(1H-Indol-3-yl)acetaldehyde C₁₀H₉NO Indole-acetaldehyde Indole formylation/oxidation Pharmaceutical intermediates Nucleophilic coupling
4-(1H-Imidazol-1-yl)benzaldehyde C₁₀H₈N₂O Imidazole-benzaldehyde Ullmann coupling MOFs, kinase inhibitors Schiff base formation
α-Pentylcinnamaldehyde C₁₄H₁₈O Aryl-substituted Aldol condensation Fragrances, flavorings Electrophilic addition

Research Findings and Functional Insights

  • Catalytic Utility: this compound-derived titanium complexes exhibit superior stability in hydroaminoalkylation compared to indole-based analogues, attributed to the indenyl group’s rigidity and electron-donating capacity .
  • Bioactivity : Indole-acetaldehydes are more prevalent in drug discovery due to indole’s role in mimicking natural alkaloids, whereas imidazole-benzaldehydes are favored in kinase-targeted therapies .
  • Structural differences (e.g., aromatic conjugation) may mitigate reactivity with DNA or proteins.

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